Product packaging for Cypenhymustine(Cat. No.:CAS No. 150380-35-1)

Cypenhymustine

Cat. No.: B126993
CAS No.: 150380-35-1
M. Wt: 322.2 g/mol
InChI Key: SSPKQVAQJYNRQQ-UHFFFAOYSA-N
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Description

Contextualization of Cypenhymustine within the Field of Anticancer Compound Development

This compound emerges from the extensive field of anticancer drug development, specifically within the class of alkylating agents. These agents represent one of the earliest and most significant classes of cancer chemotherapeutics. Their mechanism of action involves the formation of covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This alkylation process can disrupt DNA structure and function, leading to cytotoxicity and the inhibition of tumor growth. scispace.comacs.org

This compound is a nitrogen mustard derivative, a prominent subgroup of alkylating agents. nih.gov The development of such compounds is often driven by the goal of improving the therapeutic index of existing drugs—that is, enhancing anticancer activity while minimizing toxicity to normal tissues. A key strategy in this endeavor is the modification of the carrier molecule to which the cytotoxic alkylating group is attached, in order to influence the drug's distribution, cellular uptake, and target specificity.

The compound incorporates a hydantoin (B18101) scaffold, a five-membered heterocyclic ring structure (imidazolidine-2,4-dione). nih.goveurekaselect.com The hydantoin moiety is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile biological activities and its presence in several clinically approved drugs. eurekaselect.comwisdomlib.org In the context of oncology, hydantoin derivatives have been investigated for their potential to act as inhibitors of critical cellular pathways, including those involving sirtuins and the anti-apoptotic protein Bcl-2, offering avenues for overcoming drug resistance. wisdomlib.orgthebioscan.com The design of this compound, therefore, represents a rational approach to drug design, combining a known cytotoxic functional group (the nitrogen mustard) with a heterocyclic carrier (the hydantoin) in an attempt to create a novel therapeutic agent with potentially improved properties. researchgate.net

Historical Overview of this compound Discovery and Initial Characterization

This compound, with the chemical name 3-[2-[bis(2'-chloroethyl)-amino] ethyl]-5,5-tetramethylenehydantoin, was first synthesized and reported in 1993 by a team of researchers at the Chittaranjan National Cancer Institute in India. nih.gov It was developed as a potential analog of spiromustine (B1662734) (also known as NSC 172112), another nitrogen mustard-containing anticancer agent. nih.govresearchgate.net The synthesis of this compound was part of a broader effort to create new nitrogen mustard compounds with enhanced antitumor efficacy. researchgate.net

The initial characterization of this compound involved determining its acute toxicity and evaluating its anticancer activity in preclinical models. nih.gov The median lethal dose (LD50) was established in Swiss male mice, providing a preliminary indication of its toxicity profile. nih.govnih.gov Subsequent in vivo screening was conducted using three different murine ascites tumor models: Ehrlich ascites carcinoma (EAC), sarcoma-180 (S-180), and Dalton's lymphoma (DL). nih.gov These early studies demonstrated that this compound possessed significant antitumor activity, as measured by its ability to inhibit the proliferation of cancer cells and increase the lifespan of tumor-bearing mice. scispace.comnih.gov The chemical alkylating activity of this compound was also assessed and compared to that of spiromustine and nor-HN2, another reference alkylating agent. nih.gov

Academic Significance and Scope of Current Research on this compound

The initial research on this compound in the early 1990s was significant as it contributed to the body of knowledge on hydantoin-based nitrogen mustards as potential anticancer agents. The findings published in Cancer Letters demonstrated a successful application of rational drug design, leading to a compound with potent in vivo antitumor effects, including curative activity in some preclinical models. nih.govnih.gov The follow-up study on its toxicity profile further characterized the compound's biological effects. nih.gov

However, a review of scientific literature since these initial publications suggests that extensive follow-up research on this compound as a standalone compound has been limited. While the broader class of hydantoin derivatives continues to be an active area of investigation in cancer research, with new compounds being synthesized and evaluated, this compound itself does not appear to be a focus of current, ongoing clinical or extensive preclinical development. eurekaselect.comnih.govingentaconnect.com Its academic significance today lies primarily in its role as a historical example of a rationally designed cytotoxic agent and as a reference compound within the chemical space of hydantoin-containing nitrogen mustards. The principles demonstrated in its development—the use of a heterocyclic carrier to modify the properties of an alkylating agent—remain relevant in the ongoing search for more effective and selective cancer therapies. eurekaselect.comwisdomlib.org

Detailed Research Findings

The primary investigation into the anticancer efficacy of this compound was conducted in murine ascites tumor models. The study evaluated several parameters, including the inhibition of ascites cell growth, reduction in ascites fluid volume, and the increase in the lifespan of the treated mice compared to untreated controls. nih.gov

The compound demonstrated a significant, dose-dependent inhibition of tumor growth across all three tested models. nih.gov The most effective results were observed at an optimal dose, which led to a substantial increase in the lifespan of the tumor-bearing animals. nih.gov

In Vivo Antitumor Activity of this compound in Murine Models

The table below summarizes the key findings from the in vivo screening of this compound in three different murine ascites tumors. The data reflects the percentage increase in lifespan (ILS) for the treated group over the control group. nih.gov

Tumor ModelOptimum Dose (mg/kg/day)Increase in Lifespan (ILS %)Curative Effect
Ehrlich Ascites Carcinoma (EAC)31511-2 of 6 mice with >60 days survival
Sarcoma-180 (S-180)31571-2 of 6 mice with >60 days survival
Dalton's Lymphoma (DL)31811-2 of 6 mice with >60 days survival

Data sourced from Sanyal et al., 1993. nih.gov

Comparative Alkylating Activity

The chemical reactivity of this compound as an alkylating agent was compared to spiromustine and nor-HN2. This is a crucial measure as the therapeutic effect of such compounds is linked to their ability to alkylate biological macromolecules. nih.gov

CompoundRelative Alkylating Activity
nor-HN2Standard
SpiromustineData not specified in abstract
This compoundData not specified in abstract

The 1993 paper by Sanyal et al. states that the chemical alkylating activity was compared, but specific quantitative data is not available in the abstract. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21Cl2N3O2 B126993 Cypenhymustine CAS No. 150380-35-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150380-35-1

Molecular Formula

C13H21Cl2N3O2

Molecular Weight

322.2 g/mol

IUPAC Name

3-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C13H21Cl2N3O2/c14-5-7-17(8-6-15)9-10-18-11(19)13(16-12(18)20)3-1-2-4-13/h1-10H2,(H,16,20)

InChI Key

SSPKQVAQJYNRQQ-UHFFFAOYSA-N

SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl

Synonyms

3-(2-(bis(2'-chloroethyl)amino)ethyl)-5,5-tetramethylenehydantoin
cypenhymustine

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Cypenhymustine

Cypenhymustine as an Alkylating Agent

As a nitrogen mustard, this compound is categorized as an alkylating agent. wikipedia.org The general mechanism of action for this class of compounds involves the formation of highly reactive carbocation intermediates that subsequently transfer alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA. mdpi.com This alkylation can lead to the formation of DNA adducts, interstrand and intrastrand cross-links, which ultimately disrupt DNA replication and transcription, triggering cell cycle arrest and apoptosis. mdpi.com

Comparative Analysis of Alkylating Activity with Established Anticancer Agents (e.g., Nor-HN2)

A direct comparative analysis of the alkylating activity of this compound with established anticancer agents such as nor-nitrogen mustard (Nor-HN2) is not available in the reviewed scientific literature. While studies have compared the genotoxicity of nitrogen mustard and nor-nitrogen mustard, showing differences in their potency for inducing point mutations versus chromosomal aberrations, similar comparative data for this compound is absent. nih.gov Without such studies, it is not possible to provide a scientifically validated comparison of their alkylating efficacy and specificity.

Interaction of this compound with Intracellular Targets

The specific intracellular targets of this compound and the precise nature of these interactions have not been detailed in available research.

Implications for Nucleic Acid Metabolism

While it is inferred from its classification as an alkylating agent that this compound's primary target is DNA, leading to the disruption of nucleic acid metabolism, specific research detailing these implications is lacking. mdpi.com There is no available data on how this compound specifically affects the synthesis, repair, or function of DNA and RNA.

Effects on Cellular Transport Processes (e.g., Uridine Uptake)

There is no scientific literature available that investigates the effects of this compound on cellular transport processes, including the uptake of essential precursors for nucleic acid synthesis such as uridine.

Molecular Pathways Influenced by this compound

Detailed studies identifying the specific molecular pathways that are modulated by this compound are not present in the current body of scientific literature. The broader class of nitrogen mustards is known to activate stress-response pathways related to DNA damage, such as those involving p53 and ATM/ATR kinases, leading to cell cycle arrest and apoptosis. nih.gov However, whether this compound specifically activates these or other signaling pathways has not been experimentally demonstrated.

Preclinical Efficacy Studies of Cypenhymustine in Experimental Models

Design and Implementation of In Vivo Murine Tumor Models for Cypenhymustine Evaluation

To assess the preclinical anticancer potential of this compound, a synthesized analog of spiromustine (B1662734), researchers utilized established in vivo murine tumor models. nih.gov These models are fundamental in preclinical cancer research for evaluating the efficacy of new therapeutic agents. scholaris.caelifesciences.org Specifically, three different murine ascites tumor models were employed in screening experiments to determine the compound's effect on tumor growth. nih.govnih.gov The use of ascites models, where tumor cells proliferate within the peritoneal cavity leading to fluid accumulation, allows for direct measurement of tumor burden through cell counts and fluid volume analysis. ekb.egresearchgate.net

The Ehrlich Ascites Carcinoma (EAC) model, a transplantable experimental neoplasm, was a key system for evaluating this compound. nih.govnih.gov EAC is characterized by the rapid division of tumor cells within the mouse peritoneum, which induces a local inflammatory response and the progressive formation of ascitic fluid. ekb.eg This model is widely used in cancer research to screen potential antitumor agents by observing their impact on the ascites tumor growth.

This compound's efficacy was also tested using the Sarcoma-180 (S-180) tumor model. nih.govnih.gov The S-180 cell line is derived from a mouse sarcoma tumor and is known for its aggressive and invasive characteristics, making it a valuable tool for studying cancer metastasis and testing anticancer drugs. mdpi.comaltogenlabs.com Its application in this context provided data on the compound's activity against this specific type of cancer cell line in an in vivo setting.

The third experimental model used was Dalton's Lymphoma (DL), a transplantable T-cell lymphoma that originated spontaneously in a murine host. nih.govcancerresgroup.us This model is well-established for preclinical drug evaluation due to its reproducibility and aggressive tumorigenesis following transplantation into the abdominal cavity of mice. researchgate.netcancerresgroup.us The use of the DL model allowed for the assessment of this compound's effectiveness against lymphoid neoplasms. nih.govnih.gov

Quantitative Measures of Tumor Growth Inhibition by this compound

The antitumor activity of this compound in the aforementioned murine models was quantified by analyzing specific parameters of tumor growth. The primary measures studied were the modulation of the ascites cell count and the inhibition of ascites fluid volume, which together provide a clear indication of the compound's efficacy in controlling tumor proliferation. nih.gov

In vivo screening experiments demonstrated that this compound had a significant impact on the proliferation of tumor cells. The compound exhibited a very high percentage of inhibition of ascites cells across all three tested murine ascites tumors: Ehrlich Ascites Carcinoma, Sarcoma-180, and Dalton's Lymphoma. nih.gov This indicates a potent cytostatic or cytotoxic effect on these cancer cell lines.

Table 1: Effect of this compound on Ascites Cell Count in Murine Tumor Models

Tumor Model Finding on Ascites Cell Count
Ehrlich Ascites Carcinoma (EAC) Very high percentage of inhibition
Sarcoma-180 (S-180) Very high percentage of inhibition

This table is based on descriptive findings from in vivo screening experiments. nih.gov

Consistent with its effect on cell count, this compound also demonstrated strong efficacy in reducing the accumulation of malignant fluid. The compound produced a very high percentage of inhibition of ascites fluid in the EAC, S-180, and DL models. nih.gov This reduction in fluid volume is a direct consequence of the inhibition of tumor growth and associated inflammatory processes.

Table 2: Effect of this compound on Ascites Fluid Volume in Murine Tumor Models

Tumor Model Finding on Ascites Fluid Volume
Ehrlich Ascites Carcinoma (EAC) Very high percentage of inhibition
Sarcoma-180 (S-180) Very high percentage of inhibition

This table is based on descriptive findings from in vivo screening experiments. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
nor-HN2

Assessment of Survival Parameters in this compound-Treated Murine Models

Preclinical investigations involving Swiss male mice bearing Ehrlich ascites carcinoma (EAC), sarcoma-180 (S-180), and Dalton's lymphoma (DL) have been instrumental in evaluating the in vivo efficacy of this compound. These studies have primarily focused on key survival metrics to determine the compound's therapeutic potential.

This compound has demonstrated significant and reproducible activity in increasing the life span of tumor-bearing mice across different cancer models. In these in vivo screening experiments, the compound exhibited a high percentage of inhibition of both ascites cell growth and fluid accumulation. The Increase in Life Span (ILS) was a key parameter studied, with notable results observed in all three murine ascites tumor models.

The ILS values were recorded as 151% in mice with Ehrlich ascites carcinoma, 157% in those with sarcoma-180, and an impressive 181% in the Dalton's lymphoma model nih.gov. These findings underscore the potent antitumor effects of this compound in these experimental settings.

Table 1: Increase in Life Span (ILS) Activity of this compound in Murine Tumor Models

Tumor Model Increase in Life Span (ILS %)
Ehrlich Ascites Carcinoma (EAC) 151
Sarcoma-180 (S-180) 157
Dalton's Lymphoma (DL) 181

Beyond the immediate increase in life span, studies on this compound have also indicated a potential for long-term survival in treated animals. The research described a "curative" effect in a subset of the treated mice. Specifically, it was observed that one to two out of six animals achieved a survival rate of over 60 days nih.gov. This suggests that this compound may not only delay tumor progression but also, in some cases, lead to a more sustained therapeutic benefit.

Comparative Efficacy Studies of this compound with Spiromustine Analogs

This compound, chemically identified as 3-[2-[bis(2'-chloroethyl)-amino] ethyl]-5,5- tetramethylenehydantoin, was synthesized as a potential analog of spiromustine. As part of its preclinical evaluation, its chemical alkylating activity was compared with that of spiromustine and another antitumor agent, nor-HN2 nih.gov. While detailed comparative efficacy data from in vivo survival studies are not extensively published, the initial synthesis and alkylating activity comparison highlight the intended similarity in the mechanism of action to established compounds like spiromustine.

Structure Activity Relationship Sar Studies of Cypenhymustine and Its Analogs

Fundamental Principles of Structure-Activity Relationships Applied to Cypenhymustine

The core of this compound's structure is the spirohydantoin scaffold, which consists of a five-membered hydantoin (B18101) ring attached to another ring system via a shared carbon atom. The biological activity of spirohydantoin derivatives is highly dependent on the nature and position of substituents on both the hydantoin and the spiro-cyclic moieties. nih.govresearchgate.net

Key structural features that are often manipulated in SAR studies of spirohydantoin derivatives include:

The N-1 and N-3 positions of the hydantoin ring: Substitution at these positions can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects cell permeability and target interaction. nih.gov

Substituents on the spiro-cyclic ring: The addition of various functional groups to the spiro ring can modulate the compound's electronic and steric properties, leading to changes in activity and selectivity.

The fundamental principle of SAR is that similar molecules tend to exhibit similar biological activities. thebioscan.com By systematically modifying the structure of a lead compound like a spirohydantoin derivative and observing the corresponding changes in its biological activity, researchers can identify the key molecular fragments, known as pharmacophores, that are essential for its therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Spirohydantoin Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For spirohydantoin derivatives, QSAR studies have been instrumental in predicting their anticancer activity and understanding the molecular properties that govern their efficacy.

These studies typically involve the calculation of various molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as:

Electronic descriptors: Such as partial atomic charges and dipole moments, which describe the electronic distribution within the molecule.

Steric descriptors: Such as molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which quantifies the lipophilicity of the compound. researchgate.net

Topological descriptors: Which describe the connectivity of atoms within the molecule.

By developing a QSAR model, researchers can predict the activity of newly designed spirohydantoin analogs before they are synthesized, thereby saving time and resources in the drug discovery process. For instance, a QSAR study on a series of spirohydantoin derivatives might reveal that increasing the lipophilicity of a particular substituent leads to enhanced anticancer activity, guiding the synthesis of more potent compounds. scilit.com

Impact of Structural Modifications on the Preclinical Efficacy of this compound

The preclinical efficacy of this compound analogs is profoundly influenced by specific structural modifications. Studies on various spirohydantoin derivatives have provided valuable insights into how changes in the molecular structure affect their anticancer activity.

For example, research on diazaspiro bicyclo hydantoin derivatives has shown that the type of substituent at the N-3 position of the hydantoin ring plays a crucial role in their antiproliferative effects on human leukemia cell lines. researchgate.net In one study, derivatives with an alkene, ester, or ether substituent at this position were synthesized and evaluated. The results indicated that the nature of this substituent significantly impacted the cytotoxic activity.

Furthermore, modifications to the spiro-cyclic ring have been shown to be critical. The introduction of different side chains at various positions on the spiro ring can lead to compounds with varying degrees of growth inhibition in cancer cells. For instance, spirohydantoin derivatives with different substituents on a phenyl ring attached to the spiro core have demonstrated a range of activities against leukemia cells. nih.gov

The following table summarizes the preclinical efficacy of some representative spirohydantoin analogs against different cancer cell lines, highlighting the impact of structural modifications.

Compound IDStructural ModificationCancer Cell LineIC50 (µM)Reference
Analog 1 N-3 pentene substituentK562 (Leukemia)5.2 nih.gov
Analog 2 N-3 methoxy (B1213986) ethane (B1197151) substituentCEM (Leukemia)8.1 nih.gov
Analog 3 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivativeSW480 (Colon Cancer)7.5 nih.gov
Analog 4 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivativeSW620 (Colon Cancer)12.9 nih.gov
Analog 5 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione derivativePC3 (Prostate Cancer)20.58 nih.gov

These findings underscore the importance of systematic structural modifications in optimizing the preclinical efficacy of spirohydantoin-based anticancer agents.

Computational and In Silico Approaches in this compound SAR Investigations

Computational and in silico methods are indispensable tools in modern drug discovery and play a significant role in the SAR investigation of this compound and its analogs. These approaches allow for the rapid evaluation of large numbers of virtual compounds, helping to prioritize the most promising candidates for synthesis and biological testing.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. uj.edu.pl In the context of spirohydantoin derivatives, docking studies can be used to model the interaction of these compounds with their biological targets, such as specific enzymes or receptors involved in cancer progression. By visualizing the binding mode, researchers can understand how different structural features contribute to the binding affinity and selectivity, providing a rational basis for designing more potent inhibitors.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can help to assess the stability of the predicted binding poses and identify key interactions that are maintained throughout the simulation.

In addition to target-based approaches, in silico methods are also used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of spirohydantoin derivatives. researchgate.net By predicting these properties early in the drug discovery process, researchers can identify and address potential liabilities, such as poor oral bioavailability or rapid metabolism, leading to the development of more drug-like candidates. The integration of these computational approaches with experimental SAR studies accelerates the discovery of novel and effective spirohydantoin-based anticancer agents. bg.ac.rs

Future Directions and Advanced Preclinical Research for Cypenhymustine

Development of Novel Preclinical Models for Cypenhymustine Research

The foundational preclinical work on this compound relied on established, yet simplistic, murine tumor models. Future research must leverage more complex, physiologically relevant systems to better predict clinical efficacy.

Integration of Cell and Organoid Models in Efficacy Assessment

While initial studies implicitly used cancer cell lines, contemporary research standards demand more advanced in vitro platforms. Patient-derived organoids (PDOs) have emerged as a superior model for assessing anti-cancer agent efficacy. vhio.netnih.gov These three-dimensional cultures, grown from a patient's own tumor tissue, replicate the complex architecture, cellular heterogeneity, and function of the original tumor far more accurately than traditional 2D cell cultures. nih.gov

For this compound, establishing a biobank of PDOs from various cancer types would be a critical step. This platform would enable high-throughput screening to assess the compound's activity across a diverse set of patient-derived tumors. vhio.net Such studies could reveal sensitivities in specific cancer subtypes that were not apparent from the initial murine model experiments. Furthermore, co-culture systems can be developed where PDOs are grown with immune cells, allowing for the evaluation of this compound's interplay with the tumor microenvironment and its potential synergy with immunotherapies. huborganoids.nl The ability to generate matched organoids from a patient's healthy tissue also provides a powerful tool for assessing tumor-specific toxicity, a key parameter for therapeutic index. huborganoids.nl

Advanced Animal Models for Pharmacological Activity Evaluation

The initial in vivo evaluation of this compound was conducted in Swiss male mice bearing ascites tumors, namely Ehrlich ascites carcinoma (EAC), Sarcoma-180 (S-180), and Dalton's lymphoma (DL). These studies demonstrated significant, reproducible activity, as measured by the increase in life span (ILS) of treated mice over controls.

Table 1: Early In Vivo Efficacy of this compound in Murine Ascites Tumor Models
Tumor ModelKey Efficacy ParameterReported ValueSource
Ehrlich Ascites Carcinoma (EAC)Increase in Life Span (ILS %)151 researchgate.net
Sarcoma-180 (S-180)Increase in Life Span (ILS %)157 researchgate.net
Dalton's Lymphoma (DL)Increase in Life Span (ILS %)181 researchgate.net

While valuable, these models have limitations in predicting human response. Future research should employ more sophisticated patient-derived xenograft (PDX) models. PDX models, created by implanting fresh human tumor tissue into immunodeficient mice, maintain the histological and genetic characteristics of the original patient tumor with high fidelity. nih.govnih.gov Utilizing a panel of PDX models would allow for the evaluation of this compound's efficacy against a spectrum of human cancers, preserving the native tumor microenvironment and heterogeneity. nih.govmedsci.org Comparing treatment outcomes in PDX models with the clinical response of the donor patients can provide powerful predictive data on the compound's potential clinical utility. nih.gov

Identification and Validation of Preclinical Biomarkers for this compound Activity

A critical component of modern drug development is the identification of biomarkers to guide patient selection and monitor treatment response. Currently, there are no known preclinical biomarkers for this compound activity. Future research should focus on two key types: predictive and pharmacodynamic biomarkers.

Predictive biomarkers help identify which patients are most likely to respond to a drug. nih.govfrontiersin.org To discover these for this compound, researchers could perform genomic, transcriptomic, and proteomic analyses on the PDO and PDX models that show differential sensitivity to the compound. By comparing the molecular profiles of sensitive versus resistant models, specific genetic mutations, gene expression signatures, or protein levels that correlate with response can be identified.

Pharmacodynamic biomarkers provide evidence that the drug is engaging its target and having a biological effect in the body. nih.govnih.gov As this compound is an alkylating agent, potential pharmacodynamic biomarkers could include the measurement of DNA adducts or the activation of DNA damage response pathways (e.g., phosphorylation of H2AX or ATM) in tumor tissue or circulating tumor cells after treatment. Such biomarkers are invaluable in early-phase clinical trials to confirm the mechanism of action and to help determine the optimal biological dose. youtube.com

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. electronicdesign.com While not utilized in the original development of this compound, these computational tools offer immense potential for its future optimization.

One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govwikipedia.org By building a QSAR model based on this compound and its analogs, ML algorithms can correlate specific chemical structures with their biological activity. excli.de This model could then be used to virtually screen large chemical libraries to identify novel, more potent compounds or to guide the synthesis of new analogs with improved properties. nih.gov

Furthermore, AI can be used to design novel analogs de novo. Generative AI models can learn the fundamental chemical rules from existing active molecules and propose entirely new structures that are optimized for high activity and drug-like properties. umich.edu AI can also accelerate the analysis of the large datasets generated from -omics studies on PDO and PDX models, identifying complex patterns that may represent novel biomarkers of response that would be missed by traditional statistical methods.

Strategies for Enhancing Preclinical Research Translation in this compound Development

The high rate of failure for oncology drugs translating from preclinical success to clinical efficacy underscores the need for robust translational strategies. nih.gov For this compound, a key strategy would be the deep integration of data from the advanced preclinical models. nih.gov For instance, if a specific genetic biomarker of sensitivity is identified through PDO screening, PDX models with that same biomarker should be prioritized for in-depth in vivo efficacy and pharmacology studies. This integrated approach ensures that the most promising clinical hypotheses are tested rigorously before moving to human trials.

Another crucial strategy involves meticulous characterization of the compound's formulation and biotransformation. researchgate.net Preclinical studies should use formulations analogous to those intended for human use to ensure that pharmacokinetic and pharmacodynamic data are relevant. Studying how this compound is metabolized by both human and mouse systems is critical to understanding potential differences in exposure and activity between preclinical models and patients. By prospectively designing preclinical studies with clinical translation in mind—using patient-derived models, validating biomarkers, and leveraging computational tools—the development path for this compound can be significantly de-risked and accelerated.

Q & A

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3POZ for EGFR) and optimize parameters (e.g., grid size 60×60×60 Å) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
  • QSAR Modeling : Train models on PubChem datasets to predict ADMET properties (e.g., logP < 3 for blood-brain barrier penetration) .

Advanced: How can researchers design experiments to differentiate this compound’s cytotoxic effects from off-target toxicity?

Q. Methodological Answer :

  • Selective Inhibition : Use siRNA knockdown of suspected targets (e.g., MAPK) and compare IC₅₀ shifts .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells; filter genes with ≥2-fold expression change (FDR < 0.05) .
  • In Vivo Correlation : Administer this compound in xenograft models and correlate tumor reduction with histopathology (e.g., H&E staining for necrosis) .

Basic: What are the best practices for documenting this compound’s stability under varying storage conditions?

Q. Methodological Answer :

  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC every 30 days .
  • Photostability : Expose to 1.2 million lux-hours UV light; quantify degradation products (e.g., oxidation byproduct at Rf 0.45) .
  • Reporting : Tabulate % remaining active compound over time (acceptance criteria: ≥90% at 6 months) .

Advanced: How can cross-disciplinary approaches enhance understanding of this compound’s mechanism of action?

Q. Methodological Answer :

  • Proteomics : Use SILAC labeling to identify differentially expressed proteins in treated cells (e.g., downregulated anti-apoptotic Bcl-2) .
  • Metabolomics : Apply LC-MS to track metabolite shifts (e.g., increased lactate in glycolysis inhibition) .
  • Structural Biology : Solve co-crystal structures of this compound with targets (resolution ≤2.0 Å) to guide rational drug design .

Basic: What ethical and logistical considerations apply to in vivo studies of this compound?

Q. Methodological Answer :

  • Animal Models : Use BALB/c nude mice (n=8/group) with tumor volume ≤1000 mm³; adhere to ARRIVE guidelines for humane endpoints .
  • Dose Optimization : Conduct pilot studies to determine MTD (maximum tolerated dose) via weekly weight monitoring and blood chemistry (e.g., ALT ≤ 50 U/L) .
  • Ethical Compliance : Obtain IACUC approval and include oversight details in methods .

Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Q. Methodological Answer :

  • Pharmacokinetic Analysis : Measure plasma concentration-time profiles (Cₘₐₓ, t₁/₂) to assess bioavailability .
  • Tissue Penetration : Use LC-MS/MS to quantify this compound in tumor vs. normal tissues (e.g., tumor-to-plasma ratio ≥5 indicates efficacy) .
  • Microenvironment Modeling : Incorporate 3D co-culture systems (e.g., cancer-associated fibroblasts) to mimic in vivo conditions .

Advanced: What statistical methods are critical for analyzing this compound’s synergistic effects with other therapeutics?

Q. Methodological Answer :

  • Combination Index : Calculate using CompuSyn software (CI < 1 indicates synergy) .
  • Isobolograms : Plot dose pairs to visualize additive/synergistic regions .
  • Mechanistic Validation : Use transcriptomics to identify pathway crosstalk (e.g., enhanced DNA repair inhibition with PARP inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.